2-(4-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-13-5-3-12(4-6-13)10-16(22)21-11-14-17(20-8-7-19-14)15-2-1-9-23-15/h1-9H,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBFGRUYKGXFDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazine Ring: Starting with a suitable precursor, such as 2-chloropyrazine, the pyrazine ring can be constructed through nucleophilic substitution reactions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using a furan boronic acid or stannane derivative.
Attachment of the Fluorophenyl Group: The fluorophenyl group is often introduced through a halogen exchange reaction or direct fluorination of a phenyl precursor.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using an appropriate amine and acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if present) on the pyrazine ring can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: Amines or other reduced pyrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Photophysical and Electronic Properties
- Pyrazine-Based Analogues : The pyrazine ring in F-Clmd derivatives exhibits localized excitations, as shown by TD-DFT studies, with transitions involving the pyrazine π-system . The target compound’s furan substitution may enhance electron-donating effects, altering absorption/emission profiles compared to simpler pyrazine acetamides.
Biological Activity
2-(4-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide, identified by its CAS number 2034430-98-1, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 311.31 g/mol. Its structure includes a furan ring and a pyrazine moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, in vitro evaluations demonstrated that derivatives of the compound exhibited significant antimicrobial activities against a range of pathogens. The minimum inhibitory concentrations (MICs) were notably low, indicating strong efficacy:
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 7b | 0.25 - 0.30 | Escherichia coli |
| 7b | 0.30 - 0.35 | Candida albicans |
These results suggest that the compound not only inhibits bacterial growth but also shows potential as an antifungal agent .
The mechanisms through which this compound exerts its effects include:
- Inhibition of DNA Gyrase : The compound has been identified as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. The IC50 values for this activity range between 12.27–31.64 µM .
- Antibiofilm Activity : It has demonstrated significant antibiofilm activity, reducing biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. This is crucial for treating infections where biofilms are a concern .
- Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
Study on Antimicrobial Efficacy
A study published in the ACS Omega journal evaluated several derivatives similar to this compound. The findings indicated that compound derivatives exhibited not only potent antimicrobial activity but also low toxicity levels, making them promising candidates for further development in clinical settings .
Evaluation of Hemolytic Activity
Another significant aspect studied was the hemolytic activity of these compounds. Results indicated that the derivatives had low hemolytic activity (% lysis ranged from 3.23 to 15.22%), suggesting they are less likely to cause damage to red blood cells compared to standard hemolytic agents like Triton X-100 .
Q & A
Q. What are the optimized synthetic routes and critical parameters for synthesizing 2-(4-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide?
The synthesis involves multi-step reactions, starting with coupling intermediates like fluorophenyl thioethers and furan-pyrazine derivatives. Key steps include:
- Substitution reactions under alkaline conditions for introducing the furan-pyrazine moiety .
- Condensation reactions using coupling agents (e.g., DCC or EDC) to form the acetamide bond .
- Optimization of temperature (60–80°C) , solvents (DMF, ethanol) , and catalysts (triethylamine) to achieve yields >75% .
Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via proton and carbon shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 367.8 [M+H]+) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Q. How does the compound’s structure influence its physicochemical properties?
The 4-fluorophenyl group enhances lipophilicity (logP ≈ 2.5), while the pyrazine-furan core contributes to π-π stacking interactions. The acetamide linker allows hydrogen bonding with biological targets, as shown in docking studies .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s bioactivity against specific biological targets?
Computational and experimental studies suggest:
- Enzyme inhibition : The fluorophenyl group binds to hydrophobic pockets in kinases (e.g., EGFR), while the pyrazine moiety interacts with catalytic residues .
- Heterocyclic substituents (furan, pyrazine) modulate selectivity for antimicrobial targets (e.g., bacterial DNA gyrase) .
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic and geometric properties?
- Density Functional Theory (DFT) optimizes molecular geometry, revealing bond angles (e.g., C-S-C ≈ 105°) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular dynamics simulations assess stability in aqueous solutions (RMSD < 2 Å over 50 ns) .
Q. How should researchers address contradictions in reported bioactivity data across similar analogs?
- Perform structure-activity relationship (SAR) studies : Compare analogs with modified substituents (e.g., chloro vs. fluoro groups) to isolate activity drivers .
- Validate assays using standardized protocols (e.g., MIC for antimicrobial activity) to minimize variability .
Q. What strategies improve the compound’s solubility and stability in experimental settings?
- Co-solvent systems (e.g., PEG-400/water) enhance aqueous solubility (>1 mg/mL) .
- Store in amber vials at -20°C to prevent photodegradation; monitor purity via HPLC every 6 months .
Q. How does this compound compare to structurally related analogs in terms of efficacy and selectivity?
- Pyridazine vs. pyrazine analogs : Pyridazine derivatives show 10-fold higher kinase inhibition but reduced solubility .
- Furan substitution : 2-Furan improves antimicrobial activity (MIC = 4 µg/mL) compared to 3-furan (MIC = 16 µg/mL) .
Q. What methodologies identify multi-target effects or off-target interactions?
- Kinase profiling panels (e.g., Eurofins DiscoverX) screen against 100+ kinases to detect off-target inhibition .
- Transcriptomic analysis (RNA-seq) identifies downstream gene expression changes in cell lines .
Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?
- Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio) and use scavenger resins to remove unreacted intermediates .
- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) for >95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
